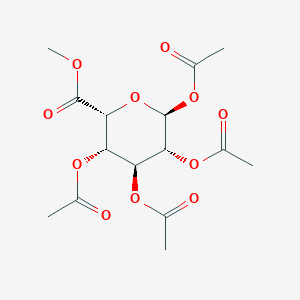

Methyl 1,2,3,4-tetra-O-acetyl-alpha-L-idopyranuronate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 1,2,3,4-tetra-O-acetyl-alpha-L-idopyranuronate” is a biochemical compound used for proteomics research . It has a molecular weight of 376.31 g/mol.

Synthesis Analysis

The synthesis of “Methyl 1,2,3,4-tetra-O-acetyl-alpha-L-idopyranuronate” involves a two-step process starting from methyl 1,2,3,4-tetra-O-β-D-glucuronate. Initially, Ferrier’s photobromination is employed, followed by a radical reduction using tris (trimethylsilyl)silane .Molecular Structure Analysis

The crystal structure analysis of related compounds reveals insights into the molecular conformation of “Methyl 1,2,3,4-tetra-O-acetyl-alpha-L-idopyranuronate”. Although specific data on this compound is scarce, analyses of similar structures indicate a preference for certain conformations influenced by acetyl and other substituent groups, which are crucial for its reactivity and interaction in subsequent chemical reactions .Chemical Reactions Analysis

“Methyl 1,2,3,4-tetra-O-acetyl-alpha-L-idopyranuronate” is a good glycosyl donor for the L-iduronidation when bis (trifluoromethanesulfonic)imide is employed as the activator. The reaction afforded the α-isomer as the major product, the configuration of which is the same as that of the L-iduronic acid unit in heparin and heparan sulfate .Physical And Chemical Properties Analysis

“Methyl 1,2,3,4-tetra-O-acetyl-alpha-L-idopyranuronate” is a white crystalline solid . The bond lengths and bond angles of the pyranose rings are in good agreement within the limits of errors, except for the anomeric bond lengths .Scientific Research Applications

Preparation of L-Iduronic Acid

This compound is used in the facile preparation of L-Iduronic Acid . It is prepared from methyl 1,2,3,4-tetra-O-β-D-glucuronate in two steps: Ferrier’s photobromination and subsequent radical reduction with tris(trimethylsilyl)silane .

α-L-Iduronidation

“Methyl 1,2,3,4-tetra-O-acetyl-alpha-L-idopyranuronate” serves as a good glycosyl donor for the L-iduronidation . When bis (trifluoromethanesulfonic)imide is employed as the activator, the reaction affords the α-isomer as the major product .

Synthesis of Antiviral Agents

This compound exhibits immense versatility in the biomedical realm, including the synthesis of antiviral agents .

Drug Development for HIV/AIDS

“Methyl 1,2,3,4-tetra-O-acetyl-alpha-L-idopyranuronate” is significant in the development of drugs engineered to combat ailments such as HIV/AIDS .

α-Glucuronidation

Some terpenyl 2,3,4-tri-O-acetyl-α-D-glucuronide methyl esters were facilely synthesized from commercially available methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate and terpenoid alcohols in the presence of bis (trifluoromethanesulfonyl)imide (Tf 2 NH) in dichloromethane (DCM) in good yields .

Mechanism of Action

Target of Action

Methyl 1,2,3,4-tetra-O-acetyl-alpha-L-idopyranuronate is a biochemical used in proteomics research

Mode of Action

The compound acts as a glycosyl donor for L-iduronidation . When bis (trifluoromethanesulfonic)imide is employed as the activator, the reaction affords the α-isomer as the major product . The configuration of this product is the same as that of the L-iduronic acid unit in heparin and heparan sulfate .

properties

IUPAC Name |

methyl (2R,3S,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O11/c1-6(16)22-10-11(23-7(2)17)13(24-8(3)18)15(25-9(4)19)26-12(10)14(20)21-5/h10-13,15H,1-5H3/t10-,11-,12+,13+,15+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPOQCELSZBSZGX-RLPMIEJPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@@H](O[C@H]([C@@H]1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30483620 |

Source

|

| Record name | Methyl 1,2,3,4-Tetra-O-acetyl-|A-L-iduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1,2,3,4-tetra-O-acetyl-alpha-L-idopyranuronate | |

CAS RN |

108032-41-3 |

Source

|

| Record name | Methyl 1,2,3,4-Tetra-O-acetyl-|A-L-iduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3S,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-4-hydroxy-2-oxooxolan-3-yl]acetamide](/img/structure/B14024.png)

![6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide](/img/structure/B14039.png)